Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Description
Sodium 5-chlorobenzo[d]thiazole-2-carboxylate (CAS: 3507-53-7) is a heterocyclic compound with the molecular formula C₇H₃ClNNaO₂S (molecular weight: 223.62 g/mol). It consists of a benzo[d]thiazole core substituted with a chlorine atom at position 5 and a sodium carboxylate group at position 2. This compound is structurally related to bioactive thiazole derivatives, which are known for their roles in medicinal chemistry, particularly as enzyme inhibitors and intermediates in drug synthesis .
The sodium carboxylate group enhances solubility in polar solvents like water and dimethyl sulfoxide (DMSO), making it advantageous for biochemical assays. Storage recommendations include freezing at -80°C (stable for 6 months) or -20°C (stable for 1 month) to maintain stability . Its synthesis often involves the hydrolysis or derivatization of ethyl 5-chlorobenzo[d]thiazole-2-carboxylate (CAS: 857081-41-5), a precursor synthesized via reactions with hydrazine hydrate or thiophosgene .
Properties
IUPAC Name |
sodium;5-chloro-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPDPJARYQCYBZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClNNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate typically involves the reaction of 5-chlorobenzo[D]thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-chlorobenzo[D]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-Tubercular Activity
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate has been identified as a promising precursor for the development of anti-tubercular agents. Research indicates that derivatives of this compound exhibit inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 7.7 μM to over 1000 μM, depending on structural modifications made to the benzothiazole ring. The compound's mechanism of action involves interaction with enzymes and receptors that play critical roles in microbial resistance, making it a valuable target for further drug development .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Diazo-Coupling
- Knoevenagel Condensation
- Biginelli Reaction
- Molecular Hybridization Techniques
These synthetic routes allow for the modification of the compound to enhance its biological activity and solubility .
Comparison with Related Compounds
The structural features of this compound can be compared with other benzothiazole derivatives, which may exhibit different biological activities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 5-chlorobenzo[D]thiazole-2-carboxylate | Ethyl group instead of sodium | Increased lipophilicity |
| 5-Bromo-N-(5-chlorobenzo[D]thiazol-2-yl)thiophene-2-carboxamide | Bromine substitution | Enhanced biological activity against specific bacteria |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-chlorobenzo[D]thiazole-2-carboxamide | Additional dioxole ring | Potential for increased solubility and reactivity |
This table illustrates how modifications can influence the compound's properties and efficacy.
Biological Interactions
This compound interacts with various biological targets, which is crucial for understanding its therapeutic potential. Studies have shown that it can inhibit specific enzymes involved in the metabolic pathways of pathogens, thereby enhancing its effectiveness as an anti-mycobacterial agent .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound derivatives in combating drug-resistant strains of tuberculosis. For instance, a study demonstrated that newly synthesized benzothiazole derivatives exhibited superior inhibition potency compared to standard reference drugs used in tuberculosis treatment .
Furthermore, ongoing research is focused on optimizing synthetic methods to improve yield and reduce costs while maintaining or enhancing biological activity against Mycobacterium tuberculosis and other pathogens .
Mechanism of Action
The mechanism of action of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring in the compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects, where the compound disrupts the normal function of microbial enzymes .
Comparison with Similar Compounds
Key Findings :
- Chlorine vs. Methyl Substitution : In benzo[d]oxazole derivatives, methyl substitution (e.g., compound 12c, IC₅₀: 10.50 μM) confers higher inhibitory activity compared to chlorine (IC₅₀: 26.31–102.10 μM) . However, in thiazole derivatives, chlorine at position 5 enhances phosphorylase inhibition (IC₅₀: 19.60 μM), outperforming unsubstituted or methylated analogues .
- Carboxylate vs. Ester Groups : The sodium carboxylate form improves solubility and bioavailability compared to ethyl esters, which are lipophilic and used as synthetic intermediates .
- Thiazole vs. Oxazole Core : Thiazole derivatives generally exhibit superior bioactivity over oxazoles due to sulfur's electron-withdrawing effects, which enhance binding to enzymatic targets .
Pharmacological and Industrial Relevance
- Phosphorylase Inhibition : Sodium 5-chlorobenzo[d]thiazole-2-carboxylate demonstrates potent activity (IC₅₀: 19.60 μM), making it a candidate for metabolic disorder therapeutics .
- Drug Synthesis : It serves as a precursor for tizanidine analogues, muscle relaxants synthesized via thiourea or urea cyclization .
- Comparative Limitations : 5-Chlorobenzo[d]oxazole derivatives show reduced potency (IC₅₀: 26.31–102.10 μM), highlighting the importance of the thiazole ring in bioactivity .
Biological Activity
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiazole ring that contributes to its biological activity. The chlorine substituent enhances its interaction with biological targets, making it a valuable compound in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiazole moiety allows for hydrogen bonding and hydrophobic interactions, which can inhibit or activate enzyme functions. This is particularly relevant in antimicrobial and antifungal applications, where the compound disrupts microbial enzyme activity.
Biological Activities
-
Antimicrobial Properties :
- This compound has shown promising results as an antimicrobial agent. It exhibits activity against various bacterial strains, demonstrating potential for development as a therapeutic agent against infections.
-
Antifungal Activity :
- The compound has also been investigated for its antifungal properties, inhibiting the growth of fungi through similar mechanisms that affect enzyme activity.
- Tyrosinase Inhibition :
- Antitumor Activity :
Case Studies
- In Vitro Studies on Tyrosinase :
-
Antimicrobial Activity Assessment :
- In a comparative study, this compound was tested against various bacterial strains. The results indicated effective inhibition at concentrations lower than those required for traditional antibiotics, showcasing its potential as an alternative treatment option.
Data Table: Biological Activities Overview
Q & A
Q. What are the common synthetic routes for Sodium 5-chlorobenzo[d]thiazole-2-carboxylate, and how do reaction conditions influence product purity?
this compound is typically synthesized via esterification of its ethyl or methyl ester precursors, followed by saponification. For example, ethyl 5-chlorobenzo[d]thiazole-2-carboxylate (CAS 27383-93-3) can be hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield the sodium salt . Reaction media significantly impact purity: acidic conditions (e.g., H₂SO₄) favor cyclization of intermediates, while basic catalysts like DABCO or ionic liquids improve reaction rates and yields by stabilizing intermediates . Post-synthesis purification via solvent extraction (e.g., EtOAc/water) and drying over anhydrous Na₂SO₄ is critical to remove unreacted starting materials .
Q. How can spectroscopic techniques validate the structure of this compound?
Key analytical methods include:
- HRMS : To confirm molecular weight (e.g., [M+H]⁺ for ethyl ester analogs: observed 349.9938 vs. calculated 349.9916) .
- FTIR : Peaks at ~1666 cm⁻¹ (C=O stretch) and ~1164 cm⁻¹ (C-O-C ester vibration) .
- ¹H/¹³C NMR : Absence of ester alkyl protons (e.g., ethyl group δ ~1.3 ppm) post-saponification confirms conversion to the sodium salt .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For analogs like butyl 3-oxo-2,3-dihydrobenzo[d]thiazole-2-carboxylate, monoclinic P2₁/c symmetry (a = 11.730 Å, b = 11.925 Å, c = 8.443 Å) and C—H···O interactions stabilize crystal packing . High-resolution data (λ = 0.71073 Å, MoKα) and low-temperature (153 K) measurements minimize thermal motion artifacts . For sodium salts, twinning or disordered solvent molecules may require iterative refinement in SHELXPRO .
Q. How does this compound facilitate the synthesis of bioactive heterocycles?
This compound serves as a versatile intermediate:
- Thiadiazole/Thiazole Hybrids : Reacts with thiourea derivatives under basic conditions to form tizanidine precursors, as seen in US Patent 3,843,668 .
- DNA Probes : The 5-chlorobenzo[d]thiazole-2-yl moiety selectively tags 5-formylcytosine (5fC) in DNA via cyclization reactions, enabling single-base resolution analysis .
- Cross-Coupling Reactions : Palladium-catalyzed Buchwald-Hartwig amination with aryl bromides yields diazepane derivatives (e.g., 23 in ) .
Q. What methodological challenges arise in quantifying this compound in biological matrices?
Key issues include:
- Solubility : Poor aqueous solubility (≤2 mM in DMSO) necessitates derivatization or nanoformulation for in vitro assays .
- Matrix Effects : Co-eluting biomolecules in LC-MS require SPE cleanup (C18 columns) and isotopic internal standards (e.g., deuterated analogs) .
- pH Sensitivity : Carboxylate ionization (pKa ~4.5) affects extraction efficiency; buffered mobile phases (pH 6–7) improve HPLC retention .
Data Contradictions and Resolution
- Synthetic Routes : describes starting from aniline, while uses 4-chloro-o-phenylenediamine. The latter route reduces side reactions (e.g., over-chlorination) and improves yield .
- Catalyst Efficiency : Ionic liquids () outperform traditional bases (e.g., NaOH) in reducing reaction time but may complicate purification due to high viscosity .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
